2-Mercaptopyridine-4-carboxylic acid
Overview
Description
2-Mercaptopyridine-4-carboxylic acid is a compound that belongs to the class of organic molecules known as heterocyclic compounds, which contain a ring structure composed of at least one atom other than carbon. This particular compound features a pyridine ring, a six-membered aromatic ring with one nitrogen atom, and includes both a thiol (mercapto) group and a carboxylic acid group attached to the ring structure.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from readily available precursors. For example, 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine through a three-step process, which then can be used to synthesize various azaphenoxathiine systems . Although not directly about 2-Mercaptopyridine-4-carboxylic acid, this indicates the potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Mercaptopyridine-4-carboxylic acid is characterized by the presence of a thiol group and a carboxylic acid group attached to a pyridine ring. The spatial arrangement of these functional groups can influence the compound's reactivity and interaction with other molecules. For instance, the crystal structure of a related compound, 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, shows that the carboxymethylsulfanyl group is at a significant torsion angle with the pyridine ring, which could be similar in 2-Mercaptopyridine-4-carboxylic acid .
Chemical Reactions Analysis
Compounds similar to 2-Mercaptopyridine-4-carboxylic acid can undergo various chemical reactions due to the presence of reactive functional groups. For example, triorganotin carboxylates of a related compound, 2-mercapto-4-methyl-5-thiazoleacetic acid, have been synthesized and characterized, indicating the potential for 2-Mercaptopyridine-4-carboxylic acid to form metal complexes . Additionally, the mercapto group in heterocyclic compounds can participate in reactions with halo carbonyl compounds to form new heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Mercaptopyridine-4-carboxylic acid can be inferred from studies on similar compounds. For instance, electrochemical studies on 2-methylthiopyridin-4-carboxylic acid and 2-mercaptopyridin-4-carboxylic acid have shown distinct polarographic behavior, which could be relevant for the electrochemical characterization of 2-Mercaptopyridine-4-carboxylic acid . The presence of both a thiol and a carboxylic acid group is likely to confer specific solubility, acidity, and potential for redox reactions.
Scientific Research Applications
Electrochemical Properties : Lejeune et al. (1992) investigated the electrochemical behavior of 2-Mercaptopyridine-4-carboxylic acid and its derivatives using voltammetry. They found significant differences in polarographic behavior compared to related N-methyl derivatives, contributing to quantitative electrochemical analysis applications (Lejeune, García, Vertcour, & Thunus, 1992).
S-Methylation in Organic Synthesis : Shimizu et al. (2010) demonstrated that 2-Mercaptopyridine-4-carboxylic acid undergoes S-methylation with methanol under acidic conditions, forming S-methylated methyl ester. This reaction is important for organic synthesis involving N-containing heterocyclic thiols (Shimizu, Shimazaki, Kon, & Konakahara, 2010).
Peptide Synthesis : Stern, Warshawsky, and Fridkin (2009) used 2-Mercaptopyridine for the selective cleavage of the o-nitrophenylsulphenyl amino-protecting group from amino acids and peptides, aiding in the synthesis of peptides like Thr-Lys-Leu-Arg (Stern, Warshawsky, & Fridkin, 2009).
Crystal Structure Analysis : Wang and Feng (2010) explored the molecular structure of a compound derived from 2-Mercaptopyridine-4-carboxylic acid, contributing to the understanding of intermolecular interactions and molecular conformations (Wang & Feng, 2010).
Electrochemical Characterization : García et al. (1992) studied the stability of complexes formed with 2-Mercaptopyridine-4-carboxylic acid and other related compounds, contributing to the field of organometallic chemistry and electrochemistry (García, Thunus, Monteagudo, Fonseca, Casas, & Sordo, 1992).
Intercalation Studies : Pinheiro and Temperini (2007) investigated the intercalation of pyridine and pyridine carboxylic acids, including 2-Mercaptopyridine derivatives, into a thiol structure. This research is significant for the development of new materials and surface science applications (Pinheiro & Temperini, 2007).
Gold Complexes in Chemistry : López‐de‐Luzuriaga et al. (1997) discussed the formation of polynuclear gold complexes with 2-Mercaptopyridine derivatives, contributing to the understanding of metal-sulfur bonding and its implications in coordination chemistry (López‐de‐Luzuriaga, Sladek, Schneider, & Schmidbaur, 1997).
Amperometric Sensors : Colilla et al. (2005) studied the intercalation of mercapto-substituted pyridines, including 2-Mercaptopyridine, in montmorillonite for developing amperometric sensors. This research is crucial for the development of sensitive detection systems in analytical chemistry (Colilla, Darder, Aranda, & Ruiz-Hitzky, 2005).
Safety And Hazards
The safety information for 2-Mercaptopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJIHLSVXRMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356079 | |
Record name | 2-sulfanylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopyridine-4-carboxylic acid | |
CAS RN |
18616-05-2 | |
Record name | 2-sulfanylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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